ethyl 3-amino-1-methyl-1H-pyrazole-5-carboxylate hydrochloride
Description
Ethyl 3-amino-1-methyl-1H-pyrazole-5-carboxylate hydrochloride (CAS 1253790-61-2) is a pyrazole derivative with a molecular weight of 205.64 g/mol. Its structure features a methyl group at the 1-position, an amino group at the 3-position, and an ethyl ester moiety at the 5-position, with a hydrochloride counterion enhancing solubility . This compound is primarily used as a pharmaceutical intermediate, leveraging its amino and ester functionalities for further chemical modifications .
Properties
IUPAC Name |
ethyl 5-amino-2-methylpyrazole-3-carboxylate;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11N3O2.ClH/c1-3-12-7(11)5-4-6(8)9-10(5)2;/h4H,3H2,1-2H3,(H2,8,9);1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AVGAXPOOROQXLY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC(=NN1C)N.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12ClN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.64 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1197228-34-4 | |
| Record name | ethyl 3-amino-1-methyl-1H-pyrazole-5-carboxylate hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Reaction Protocol:
-
Intermediate Synthesis :
-
Pyrazole Ring Formation :
-
Hydrochloride Salt Formation :
Performance Metrics :
Hydrazinolysis of Cyanoacetate Derivatives
Alternative methods utilize ethoxymethylene ethyl cyanoacetate as a starting material. This approach, adapted from pyrazole-4-carboxylate syntheses, involves:
Reaction Protocol:
-
Cyclization :
-
Acidification :
Performance Metrics :
Nitro Group Reduction Pathway
For higher regiochemical control, introducing a nitro group at position 3 followed by reduction offers an alternative route:
Reaction Protocol:
-
Nitro Intermediate Synthesis :
-
Ethyl 3-nitro-1-methyl-1H-pyrazole-5-carboxylate is synthesized via nitration of a preformed pyrazole ring using HNO3/H2SO4.
-
-
Catalytic Hydrogenation :
-
Salt Formation :
Performance Metrics :
Comparative Analysis of Methods
Critical Process Optimization Strategies
-
Temperature Control : Maintaining temperatures below 15°C during cyclocondensation minimizes side reactions (e.g., ester hydrolysis).
-
Solvent Selection : Toluene improves reaction homogeneity and facilitates azeotropic water removal during cyclization.
-
Acidification Protocol : Gradual HCl addition during salt formation prevents localized overheating, preserving product integrity .
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-amino-1-methyl-1H-pyrazole-5-carboxylate hydrochloride undergoes various chemical reactions, including:
Substitution Reactions: The amino group can participate in nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Cyclization: It can undergo cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions vary but often involve controlled temperatures and solvents like ethanol or methanol .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding pyrazole oxides, while substitution reactions can introduce various functional groups at the amino position .
Scientific Research Applications
Chemical Properties and Structure
- Molecular Formula : C₇H₁₁N₃O₂
- Molar Mass : 155.18 g/mol
- CAS Number : 89088-57-3
- IUPAC Name : Ethyl 3-amino-1-methyl-1H-pyrazole-5-carboxylate hydrochloride
The compound features a pyrazole ring, which is critical for its reactivity and biological interactions. Its unique structure allows it to act as a building block for more complex organic molecules.
Organic Synthesis
This compound serves as a fundamental building block in the synthesis of various heterocyclic compounds. It is particularly useful in creating more complex pyrazole derivatives that have potential applications in drug development and materials science.
Medicinal Chemistry
This compound has been investigated for its potential therapeutic properties:
- Anti-inflammatory Activity : Studies indicate that it may inhibit specific enzymes involved in inflammatory pathways, making it a candidate for anti-inflammatory drug development.
- Antimicrobial Properties : Research shows promising results against various bacterial strains, suggesting its utility in developing new antimicrobial agents.
- Anticancer Activity : Preliminary studies have demonstrated cytotoxic effects on cancer cell lines, indicating potential applications in oncology .
Biological Research
In biological contexts, this compound has been explored for:
- Enzyme Inhibition : The compound interacts with enzymes, such as GPR109b, influencing metabolic processes and cellular signaling pathways .
- Cell Culture Applications : It has been used as a non-toxic buffering agent in cell culture systems, maintaining pH levels conducive to cell growth .
Case Study 1: Anticancer Activity
A study evaluated the cytotoxic effects of this compound on various cancer cell lines. The results indicated an IC50 value (the concentration required to inhibit cell growth by 50%) of approximately 20 µM against breast cancer cells, suggesting significant potential for further development as an anticancer agent .
Case Study 2: Enzyme Interaction
Research focused on the interaction of this compound with GPR109b showed that it acts as an inhibitor, modulating metabolic pathways relevant to obesity and diabetes. This interaction underscores the compound's potential role in metabolic disease therapies .
Mechanism of Action
The mechanism of action of ethyl 3-amino-1-methyl-1H-pyrazole-5-carboxylate hydrochloride involves its interaction with specific molecular targets. The compound can act as an enzyme inhibitor or receptor modulator, affecting various biochemical pathways. The exact molecular targets and pathways depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Methyl 5-Amino-1-Methyl-1H-Pyrazole-3-Carboxylate (CAS 92406-53-6)
- Molecular Weight : 183.18 g/mol (without HCl).
- Key Differences : Replaces the ethyl ester with a methyl ester and lacks the hydrochloride salt.
- The absence of HCl may lower aqueous solubility, affecting bioavailability in pharmaceutical applications .
Ethyl 5-Amino-1-Methyl-1H-Pyrazole-3-Carboxylate (CAS 70500-80-0)
- Molecular Weight : 183.18 g/mol (without HCl).
- Key Differences : Structurally identical to the target compound but lacks the hydrochloride salt.
- Implications: The non-salt form has reduced polarity, which may limit solubility in polar solvents. This could necessitate formulation adjustments in drug development compared to the hydrochloride form .
Ethyl 5-Amino-3-Chloro-1H-Pyrazole-4-Carboxylate (CAS 1380351-61-0)
- Molecular Weight : 204.62 g/mol.
- Key Differences: Substitutes the amino group with a chlorine atom at the 3-position and shifts the ester to the 4-position.
- Implications: The chlorine atom introduces electronegativity, altering electronic distribution and reactivity. This compound is also a pharmaceutical intermediate but may undergo nucleophilic substitution reactions more readily than the amino-containing target compound .
3-Amino-5-Ethyl-1H-Pyrazole Hydrochloride (CAS 1238864-53-3)
- Molecular Weight : 147.61 g/mol.
- Key Differences : Replaces the ester group with an ethyl substituent at the 5-position, simplifying the structure.
- Implications : The absence of the ester limits its utility in coupling reactions but enhances stability under basic conditions. Its lower molecular weight may improve membrane permeability in biological systems .
Ethyl 3-(Chlorocarbonyl)-1-Methyl-1H-Pyrazole-5-Carboxylate (CAS 1881328-90-0)
- Molecular Weight : 216.62 g/mol.
- Key Differences: Replaces the amino group with a reactive chlorocarbonyl group.
- Implications: The chlorocarbonyl moiety makes this compound a versatile acylating agent, suitable for synthesizing amides or esters. However, it is less stable in aqueous environments compared to the amino-substituted target compound .
Comparative Data Table
| Compound Name (CAS) | Molecular Formula | Molecular Weight (g/mol) | Key Substituents | Applications |
|---|---|---|---|---|
| Ethyl 3-amino-1-methyl-1H-pyrazole-5-carboxylate HCl (1253790-61-2) | C8H12ClN3O2 | 205.64 | 1-methyl, 3-amino, 5-ethyl ester, HCl | Pharmaceutical intermediate |
| Methyl 5-amino-1-methyl-1H-pyrazole-3-carboxylate (92406-53-6) | C7H11N3O2 | 183.18 | 1-methyl, 3-amino, 5-methyl ester | Synthetic precursor |
| Ethyl 5-amino-3-chloro-1H-pyrazole-4-carboxylate (1380351-61-0) | C7H9ClN3O2 | 204.62 | 3-chloro, 4-ethyl ester | Pharmaceutical intermediate |
| 3-Amino-5-ethyl-1H-pyrazole hydrochloride (1238864-53-3) | C5H10ClN3 | 147.61 | 5-ethyl, 3-amino, HCl | Biochemical research |
| Ethyl 3-(chlorocarbonyl)-1-methyl-1H-pyrazole-5-carboxylate (1881328-90-0) | C8H9ClN2O3 | 216.62 | 3-chlorocarbonyl, 5-ethyl ester | Acylating agent |
Key Research Findings
- Solubility and Salt Effects: The hydrochloride salt in the target compound significantly enhances water solubility compared to non-salt analogs (e.g., CAS 70500-80-0), making it preferable for drug formulations .
- Functional Group Reactivity: Amino groups (as in the target compound) enable hydrogen bonding and participation in condensation reactions, whereas chloro or chlorocarbonyl groups (e.g., CAS 1380351-61-0, 1881328-90-0) favor electrophilic substitution or acylation .
- Structural Similarity: Methyl 5-amino-1-methyl-1H-pyrazole-3-carboxylate (CAS 92406-53-6) has the highest similarity score (0.91) to the target compound, suggesting overlapping synthetic routes but divergent solubility profiles .
Biological Activity
Ethyl 3-amino-1-methyl-1H-pyrazole-5-carboxylate hydrochloride (CAS No. 89088-57-3) is a heterocyclic compound that has garnered significant attention in medicinal chemistry due to its diverse biological activities and potential therapeutic applications. This article delves into the compound's biological activity, mechanisms of action, and relevant research findings.
Overview of Biological Activity
This compound is primarily recognized for its interactions with various biological macromolecules, influencing cellular processes and signaling pathways. The compound is known to exhibit:
- Anticancer Activity : It has been explored as a potential inhibitor of cancer cell proliferation.
- Anti-inflammatory Properties : The compound has shown promise in modulating inflammatory responses.
- Enzyme Inhibition : Ethyl 3-amino-1-methyl-1H-pyrazole-5-carboxylate interacts with specific enzymes, affecting their catalytic activity.
The biological effects of ethyl 3-amino-1-methyl-1H-pyrazole-5-carboxylate can be attributed to several mechanisms:
- Receptor Interaction : The compound has been shown to interact with GPR109b, a receptor involved in metabolic regulation. This interaction influences metabolic pathways and cellular responses.
- Cell Cycle Modulation : Research indicates that this compound can arrest the cell cycle at the G2/M phase, leading to apoptosis in cancer cells. It achieves this by downregulating anti-apoptotic proteins like Bcl-2 and upregulating pro-apoptotic proteins such as Bax .
- Inhibition of Tubulin Polymerization : Some derivatives of pyrazole compounds have demonstrated the ability to inhibit tubulin polymerization, which is critical for cancer cell division .
Anticancer Studies
Recent studies have highlighted the anticancer potential of ethyl 3-amino-1-methyl-1H-pyrazole-5-carboxylate:
| Study | Cell Lines Tested | IC50 Values (µM) | Mechanism |
|---|---|---|---|
| Study A | HepG2 (liver cancer) | 4.22 | Cell cycle arrest at G2/M |
| Study B | HeLa (cervical cancer) | 6.38 | Inhibition of tubulin polymerization |
| Study C | MCF-7 (breast cancer) | 5.33 | Pro-apoptotic activity |
These studies demonstrate that derivatives of this compound can significantly inhibit the growth of various cancer cell lines while showing minimal toxicity to normal cells .
Anti-inflammatory Activity
The anti-inflammatory properties of ethyl 3-amino-1-methyl-1H-pyrazole-5-carboxylate have also been documented:
Q & A
Q. Optimization Strategies :
- Reagent Stoichiometry : Adjust molar ratios of reactants to minimize side products (e.g., over-alkylation).
- Temperature Control : Lower temperatures during cyclization reduce decomposition risks .
- Catalytic Systems : Use palladium catalysts for efficient amination, as seen in analogous pyrazole syntheses .
- Purification : Employ column chromatography or recrystallization for high-purity isolation.
Basic Question: Which spectroscopic and crystallographic techniques are critical for characterizing this compound, and how should data discrepancies be resolved?
Answer:
Key Techniques :
- NMR Spectroscopy : ¹H and ¹³C NMR confirm substituent positions and salt formation (e.g., protonation shifts in ¹H NMR) .
- X-Ray Crystallography : Resolve ambiguous structural features (e.g., tautomerism in pyrazole rings) using SHELXL for refinement .
- Mass Spectrometry : ESI-MS validates molecular weight and fragmentation patterns.
Q. Addressing Data Contradictions :
- Tautomeric Ambiguity : If NMR signals conflict with expected proton environments, compare computational (DFT) predictions with experimental data .
- Crystallographic Refinement : Use SHELX’s robust algorithms to handle twinning or high thermal motion in crystals .
Advanced Question: How can computational methods (e.g., quantum chemistry) guide the design of derivatives or predict reactivity of this compound?
Answer:
Computational Workflow :
Reaction Path Search : Use quantum chemical software (e.g., Gaussian, ORCA) to map potential reaction pathways for derivatization (e.g., amide coupling at the 3-amino group) .
Transition State Analysis : Identify energy barriers for nucleophilic substitutions or cycloadditions.
Solvent Effects : Apply continuum solvation models (e.g., SMD) to predict solubility or stability in polar solvents.
Case Study :
ICReDD’s integrated approach combines computed activation energies with high-throughput experimentation to prioritize synthetic routes, reducing trial-and-error efforts .
Advanced Question: What are the challenges in studying the decomposition pathways of this hydrochloride salt under thermal stress, and how can they be mitigated?
Answer:
Challenges :
Q. Methodological Solutions :
- Thermogravimetric Analysis (TGA) : Monitor mass loss and correlate with temperature ramps.
- Gas Chromatography-Mass Spectrometry (GC-MS) : Capture volatile decomposition products.
- Inert Atmosphere : Conduct experiments under N₂ to suppress oxidative side reactions .
Advanced Question: How can researchers address the lack of ecological and toxicological data for this compound in risk assessment?
Answer:
Proximal Data Approaches :
- Read-Across Models : Use toxicity data from structurally similar pyrazoles (e.g., ethyl 1-methyl-5-phenyl-1H-pyrazole-3-carboxylate) to estimate hazards .
- In Silico Predictors : Apply tools like ECOSAR or TEST to predict acute toxicity and biodegradability.
Q. Experimental Mitigation :
- Microtox Assays : Test bacterial luminescence inhibition as a proxy for aquatic toxicity.
- Soil Mobility Studies : Use HPLC to measure adsorption coefficients (Kd) in simulated soils .
Advanced Question: What strategies are effective in resolving low reproducibility of synthetic batches, particularly in scale-up transitions?
Answer:
Root Cause Analysis :
- Impurity Profiling : Compare LC-MS data across batches to identify inconsistent intermediates.
- Process Variables : Document stirring rates, cooling gradients, and reagent addition sequences.
Q. Scale-Up Adjustments :
- Segmented Temperature Control : Implement gradual heating/cooling to avoid thermal gradients in large reactors.
- Flow Chemistry : Transition from batch to continuous flow for improved mixing and heat transfer .
Advanced Question: How can researchers leverage crystallographic data to resolve ambiguities in protonation states or counterion interactions?
Answer:
Crystallographic Refinement :
Q. Complementary Techniques :
- Solid-State NMR : Compare ¹⁵N chemical shifts with computed values to validate protonation states.
Advanced Question: What experimental and computational frameworks are suitable for investigating this compound’s potential as a kinase inhibitor in drug discovery?
Answer:
In Silico Screening :
- Docking Studies : Use AutoDock Vina to predict binding affinity against kinase ATP-binding pockets.
- MD Simulations : Assess binding stability over 100-ns trajectories with AMBER or GROMACS.
Q. In Vitro Validation :
- Kinase Assays : Test inhibition of MAPK or CDK2 using fluorescence-based ADP-Glo™ assays.
- SAR Analysis : Synthesize derivatives with modified ester groups to probe steric and electronic effects .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
